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Chemical Profile of Lauryl Isoquinolinium Bromide

The table below summarizes the key identifying information and physical properties of Lauryl

Isoquinolinium Bromide as found in chemical databases [1] [2].

Property Description

CAS Number 93-23-2 [1] [2]

Molecular Formula C21H32BrN [1] [2]

Molecular Weight 378.4 g/mol [1] [2]

Form Solid, Off-White to Yellow [1] [2]

Melting Point >110°C (decomposes) [1] [2]

Solubility Slightly soluble in Chloroform and Methanol [1] [2]

Stability Very Hygroscopic (requires storage under inert atmosphere) [1] [2]
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Core Principles of Micellization Thermodynamics

Micellization is a reversible process where surfactant molecules self-assemble in aqueous solution. The

standard thermodynamic parameters—Gibbs Free Energy (ΔG°mic), Enthalpy (ΔH°mic), and Entropy

(ΔS°mic)—are crucial for understanding the spontaneity and driving forces of this process [3].

The relationship between these parameters is given by: ΔG°mic = ΔH°mic - TΔS°mic

For most single-chain surfactants in water, micellization is primarily entropy-driven at room temperature.

The positive entropy change (ΔS°mic > 0) originates from the release of structured water molecules (the

"iceberg" structures) around the hydrophobic tails when they move from the aqueous environment into the

micellar core. This effect often outweighs the associated enthalpy change, which can be slightly positive or

negative [3] [4].

The following diagram illustrates the thermodynamic equilibrium and the dominant entropic driving force.
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Experimental Protocols for CMC & Thermodynamics

Since the specific CMC for lauryl isoquinolinium bromide is unavailable, here are standard experimental

protocols. The CMC is identified by a distinct change in the trend of a measured physical property versus

surfactant concentration [5] [6].

Protocol 1: Surface Tension Measurement (Tensiometry)

This method determines CMC by measuring the concentration at which the surface tension of an aqueous

solution stops decreasing and forms a plateau [6].
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Principle: Surfactant molecules adsorb at the air-water interface, reducing surface tension. Once the

interface is saturated (at the CMC), additional surfactants form micelles in the bulk, and the surface
tension remains constant.

Procedure:
Prepare a series of aqueous solutions with lauryl isoquinolinium bromide concentrations

covering a wide range (e.g., 0.1 mM to 20 mM).
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method)

at a constant temperature (e.g., 25°C).
Plot surface tension (γ) vs. logarithm of concentration (log C).

The CMC is determined from the intersection of two linear regression lines: the descending limb
and the subsequent plateau [6].

Data Analysis: The CMC can also be identified as the maximum of the second derivative of the
surface tension with respect to log C [6].

Protocol 2: Streaming Potential Measurement (Capillary
Electrophoresis)

This modern technique uses a commercial capillary electrophoresis (CE) system to determine CMC by

measuring the change in streaming potential [5].

Principle: The streaming potential (ΔV_str) is the electric potential generated when a solution is

forced under pressure through a capillary. The formation of surfactant layers on the capillary wall and
subsequent micelles in the bulk solution alters the wall's zeta potential, causing a sharp change in the

measured streaming potential at the CMC.
Procedure [5]:

Use a CE system with an uncoated fused silica capillary.
Pre-condition the capillary with NaOH, water, and the surfactant solution.

Fill the capillary with a specific concentration of lauryl isoquinolinium bromide solution.
Apply a pressure gradient (e.g., 0 to 2000 mbar in cycles) and measure the resulting streaming

potential.
Repeat for a series of surfactant concentrations.

Plot the average streaming potential vs. surfactant concentration.
Data Analysis: The CMC is the inflection point in the plot, found from the intersection of the two

linear trends before and after micelle formation [5].

Protocol 3: Conductivity Measurement (Conductimetry)
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This classical method is suitable for ionic surfactants like lauryl isoquinolinium bromide.

Principle: Below the CMC, the conductivity (κ) increases linearly with concentration due to the
mobility of free ions. Above the CMC, the incorporation of counterions (Br⁻) into the micellar Stern

layer reduces their effective mobility, causing a change in the slope of the conductivity vs.
concentration plot.

Procedure [6]:
Prepare a series of surfactant solutions with precisely known concentrations.

Measure the specific conductivity of each solution at a constant temperature using a
conductimeter.

Plot conductivity (κ) vs. surfactant concentration (C).
Data Analysis: The CMC is determined from the intersection point of the two linear segments with

different slopes in the plot [5] [6].

Thermodynamic Parameter Calculation

Once the CMC is known, thermodynamic parameters can be calculated. For ionic surfactants, the standard

Gibbs free energy of micellization can be estimated using the following relationship, which accounts for the

counterion dissociation [4]:

ΔG°mic = RT(1 + β) ln(CMC)

Where:

R is the universal gas constant.
T is the absolute temperature in Kelvin.

β is the degree of counterion dissociation from the micelle (typically 0.5-0.8 for many surfactants).
Experimental determination of β is needed for precise calculation.

CMC is the critical micelle concentration in mole fraction units.

The workflow for a full thermodynamic characterization is summarized below.
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Application in Pharmaceutical Sciences

Understanding the micellization of lauryl isoquinolinium bromide is vital for its applications:

Solubilization: Micelles can incorporate poorly water-soluble drugs within their core, significantly

enhancing aqueous solubility and bioavailability [3].
Antimicrobial Activity: As a cationic surfactant, its bioactivity is closely related to its critical micelle

concentration, which affects how it interacts with microbial membranes [3].

Conclusion and Future Research

This application note has outlined the fundamental principles and reproducible experimental protocols for

characterizing the micellization thermodynamics of lauryl isoquinolinium bromide. A significant gap in the

available scientific literature is the absence of a specific, experimentally determined CMC value for this

compound.

Future research should prioritize:
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Experimental Determination: Using the protocols described to measure the CMC of pure lauryl
isoquinolinium bromide across a range of temperatures.
Parameter Calculation: Using the obtained CMC data to calculate the standard Gibbs free energy,

enthalpy, and entropy of micellization.
Correlation with Structure: Investigating how the unique isoquinolinium head group influences its

thermodynamic parameters compared to more common cationic surfactants like CTAB.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s772701?utm_src=pdf-body
https://www.smolecule.com/products/s772701?utm_src=pdf-body
https://www.smolecule.com/products/s772701?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0506360.aspx
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0506360.htm
https://sites.ualberta.ca/~csps/JPPS8(2)/C.Rangel-Yagui/solubilization.htm
https://pubmed.ncbi.nlm.nih.gov/16584226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12449752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8007100/
https://www.smolecule.com/products/b772701#thermodynamics-of-lauryl-isoquinolinium-bromide-micellization
https://www.smolecule.com/products/b772701#thermodynamics-of-lauryl-isoquinolinium-bromide-micellization
https://www.smolecule.com/products/b772701#thermodynamics-of-lauryl-isoquinolinium-bromide-micellization
https://www.smolecule.com/products/b772701#thermodynamics-of-lauryl-isoquinolinium-bromide-micellization
https://www.smolecule.com/products/s772701?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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